4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine
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Overview
Description
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with chloro, chlorophenyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine typically involves multi-step organic reactions. One common method might include:
Starting Materials: Pyrimidine derivatives, chlorobenzene, and pyridine derivatives.
Reaction Steps:
Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures.
Industrial Production Methods
Industrial production might involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Applications in materials science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action for compounds like 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to various therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridyl)pyrimidine
- 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridyl)pyrimidine
- 4-Chloro-6-(4-chlorophenyl)-2-(5-pyridyl)pyrimidine
Uniqueness
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYBNGBRASERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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